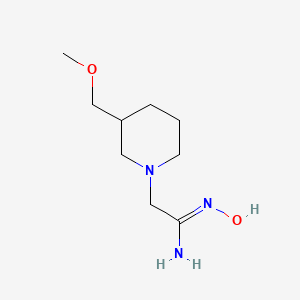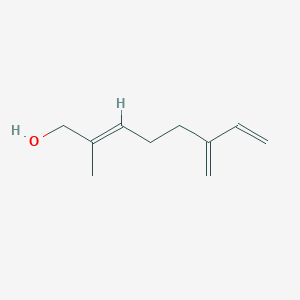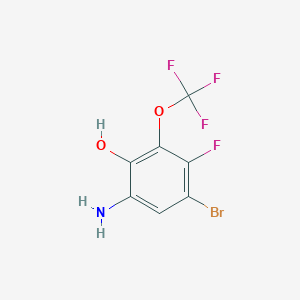
6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H5BrF4NO2 It is a phenolic compound that contains amino, bromo, fluoro, and trifluoromethoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol can be achieved through multi-step organic synthesis. One common method involves the introduction of the trifluoromethoxy group via nucleophilic substitution, followed by the introduction of the amino group through amination reactions. The bromine and fluorine atoms are typically introduced through halogenation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of high-purity starting materials are crucial for achieving high yields and minimizing impurities.
化学反応の分析
Types of Reactions
6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the nitro group can yield aniline derivatives.
科学的研究の応用
6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.
類似化合物との比較
Similar Compounds
- 6-amino-3-fluoro-2-(trifluoromethoxy)phenol
- 6-bromo-2-fluoro-3-(trifluoromethoxy)phenol
- 4-bromo-3-fluorophenol
Uniqueness
6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both halogen atoms (bromine and fluorine) and the trifluoromethoxy group enhances its reactivity and potential for diverse applications. Additionally, the amino group provides opportunities for further functionalization and derivatization.
特性
分子式 |
C7H4BrF4NO2 |
|---|---|
分子量 |
290.01 g/mol |
IUPAC名 |
6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H4BrF4NO2/c8-2-1-3(13)5(14)6(4(2)9)15-7(10,11)12/h1,14H,13H2 |
InChIキー |
NESJBRJRELHKHO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)F)OC(F)(F)F)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


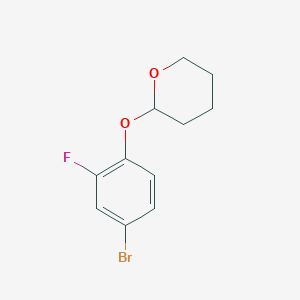
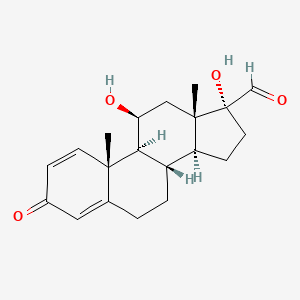
![7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B13432142.png)
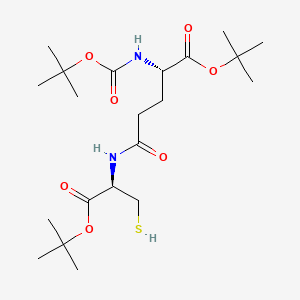
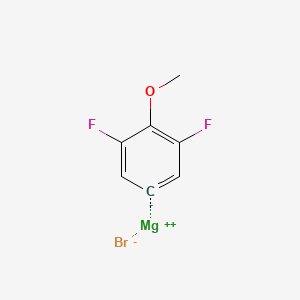
![tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate](/img/structure/B13432166.png)
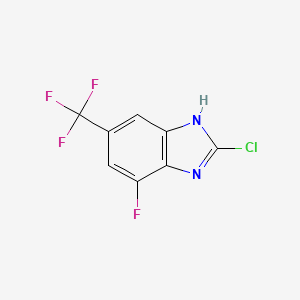
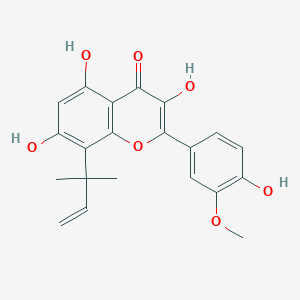
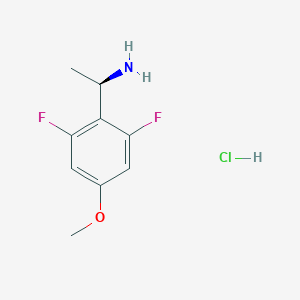

![4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile](/img/structure/B13432182.png)
![4-[Bis(2-methoxyethyl)amino]benzaldehyde](/img/structure/B13432192.png)
